

An In-depth Technical Guide to Tryptophan-Tyrosine Chemical Structure and Bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trp-Tyr*

Cat. No.: *B016943*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the chemical structures and bonding characteristics of the aromatic amino acids tryptophan and tyrosine. It is designed to serve as a technical resource, offering detailed structural data, insights into their interactions, and relevant experimental methodologies.

Chemical Structure and Bonding

Tryptophan and tyrosine are two of the twenty standard amino acids that serve as the fundamental building blocks of proteins.^[1] Their distinct aromatic side chains confer unique chemical and physical properties that are crucial for protein structure, function, and interaction with other molecules.

Tryptophan

Tryptophan (symbol: Trp or W) is characterized by its indole side chain, a bicyclic structure composed of a benzene ring fused to a pyrrole ring.^{[2][3]} This large, hydrophobic side chain is the largest of all the proteinogenic amino acids.^[4] The indole ring's nitrogen atom can act as a hydrogen bond donor, and the entire ring system can participate in van der Waals forces and hydrophobic interactions, which are critical for stabilizing protein structures.^[2] The indole functional group also absorbs strongly in the near-ultraviolet spectrum.^[5]

The chemical structure of L-tryptophan consists of an α -carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and the indole-containing side chain.[3] In its crystalline state, tryptophan typically exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO-).[6]

Tyrosine

Tyrosine (symbol: Tyr or Y), or 4-hydroxyphenylalanine, is distinguished by its phenol side chain, which consists of a phenyl group substituted with a hydroxyl (-OH) group at the para position.[1][7] This hydroxyl group makes tyrosine more polar and hydrophilic than phenylalanine.[1] The phenolic hydroxyl group is ionizable, with a pKa of approximately 9.8 in polypeptides, allowing it to act as both a hydrogen bond donor and acceptor.[7] Tyrosine also contributes to the ultraviolet absorbance of proteins.[7]

Similar to tryptophan, L-tyrosine's central structure comprises an α -carbon linked to an amino group, a carboxyl group, a hydrogen atom, and the phenol-containing side chain.[6] It also exists as a zwitterion in its solid state.

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in tryptophan and tyrosine has been determined through X-ray crystallography. The following tables summarize key bond lengths and angles for DL-Tryptophan and L-Tyrosine.

Table 1: Bond Lengths (Å) for DL-Tryptophan

Bond	Length (Å)
N1 - C2	1.370(2)
N1 - C8	1.373(2)
C2 - C3	1.352(2)
C3 - C4	1.436(2)
C3 - C10	1.503(2)
C4 - C5	1.408(2)
C4 - C9	1.411(2)
C5 - C6	1.378(2)
C6 - C7	1.402(2)
C7 - C8	1.385(2)
C8 - C9	1.405(2)
C10 - C11	1.536(2)
C11 - C12	1.531(2)
C11 - N15	1.492(2)
C12 - O13	1.258(2)
C12 - O14	1.258(2)

Data from the crystal structure of DL-Tryptophan at 173K.[\[6\]](#)

Table 2: Selected Bond Angles (°) for DL-Tryptophan

Angle	Degree (°)
C3 - C10 - C11	113.71(8)
C10 - C11 - C12	110.83(8)
C10 - C11 - N15	111.45(8)
C12 - C11 - N15	108.38(8)
C11 - C12 - O13	117.84(9)
C11 - C12 - O14	116.89(9)
O13 - C12 - O14	125.26(9)

Data from the crystal structure of DL-Tryptophan at 173K.[\[6\]](#)

Table 3: Bond Lengths (Å) for L-Tyrosine

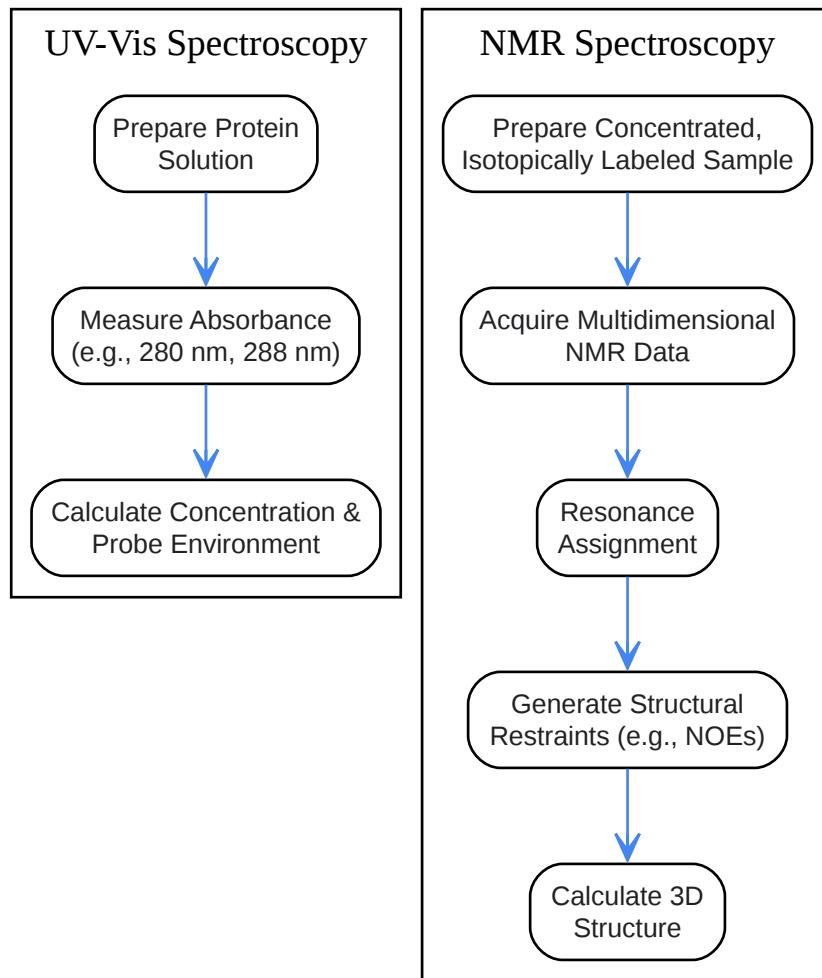
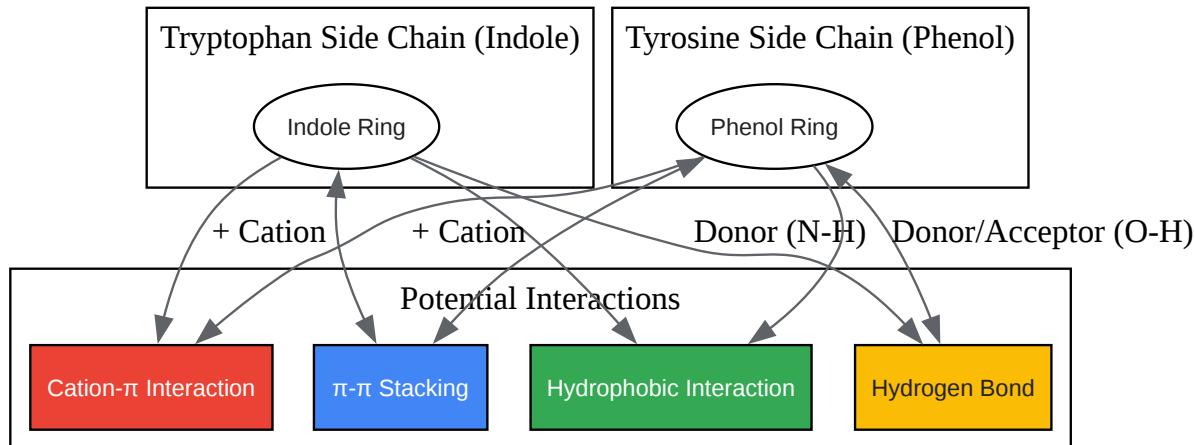
Bond	Length (Å)
C1 - C2	1.396(2)
C1 - C6	1.393(2)
C1 - C7	1.514(2)
C2 - C3	1.385(2)
C3 - C4	1.388(2)
C4 - C5	1.383(2)
C4 - O1	1.372(2)
C5 - C6	1.385(2)
C7 - C8	1.538(2)
C8 - C9	1.531(2)
C8 - N1	1.495(2)
C9 - O2	1.259(2)
C9 - O3	1.255(2)

Data from the crystal structure of L-tyrosine.[\[2\]](#)

Table 4: Selected Bond Angles (°) for L-Tyrosine

Angle	Degree (°)
C2 - C1 - C6	118.4(1)
C2 - C1 - C7	119.8(1)
C6 - C1 - C7	121.8(1)
C1 - C2 - C3	120.9(1)
C3 - C4 - C5	119.6(1)
C3 - C4 - O1	120.9(1)
C5 - C4 - O1	119.5(1)
C1 - C7 - C8	113.8(1)
C7 - C8 - C9	110.1(1)
C7 - C8 - N1	111.1(1)
C9 - C8 - N1	108.9(1)
C8 - C9 - O2	117.6(1)
C8 - C9 - O3	117.2(1)
O2 - C9 - O3	125.2(1)

Data from the crystal structure of L-tyrosine.[\[2\]](#)



Bonding and Interactions Between Tryptophan and Tyrosine

Within a polypeptide chain, tryptophan and tyrosine are linked by peptide bonds. Additionally, their side chains can engage in various non-covalent interactions that are crucial for protein folding, stability, and function.

Peptide Bond Formation

A peptide bond is an amide linkage formed between the α -carboxyl group of one amino acid and the α -amino group of another, with the elimination of a water molecule. The peptide bond is

rigid and planar due to resonance, which imparts a partial double-bond character. This planarity restricts the conformational freedom of the polypeptide backbone.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A structural role for tryptophan in proteins, and the ubiquitous Trp C δ 1—H \cdots O=C (backbone) hydrogen bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Tryptophan–Tyrosine Dyads in Biomimetic β Hairpins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. greeley.org [greeley.org]
- 7. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tryptophan-Tyrosine Chemical Structure and Bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016943#tryptophan-tyrosine-chemical-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com